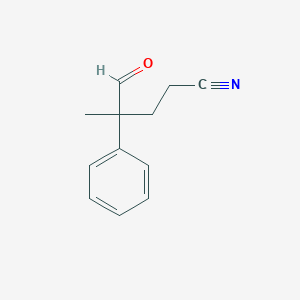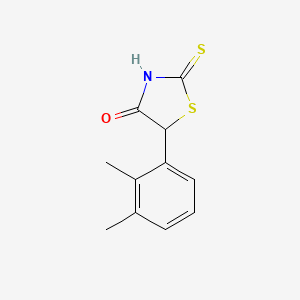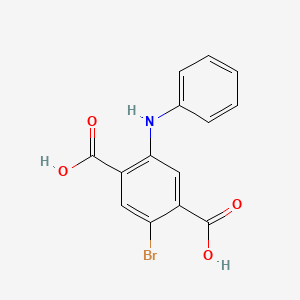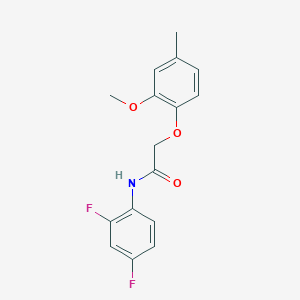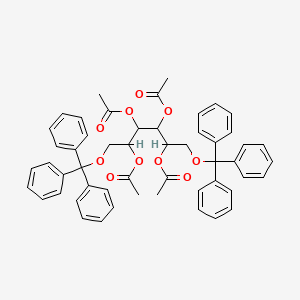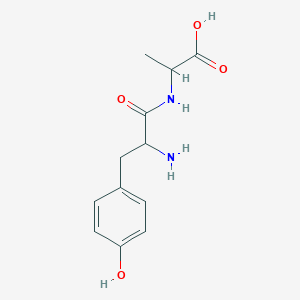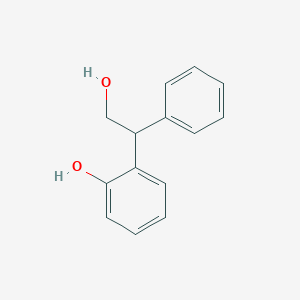
1-(3-Chloro-2-methylphenyl)-3-(3,4-dimethylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-2-methylphenyl)-N’-(3,4-dimethylphenyl)urea is an organic compound belonging to the class of ureas It is characterized by the presence of two aromatic rings substituted with chlorine and methyl groups, connected through a urea linkage
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-2-methylphenyl)-N’-(3,4-dimethylphenyl)urea typically involves the reaction of 3-chloro-2-methylaniline with 3,4-dimethylaniline in the presence of a carbonylating agent such as phosgene or triphosgene. The reaction is usually carried out in an inert solvent like dichloromethane or toluene under controlled temperature conditions to ensure the formation of the desired urea derivative.
Industrial Production Methods: On an industrial scale, the production of N-(3-chloro-2-methylphenyl)-N’-(3,4-dimethylphenyl)urea can be achieved through continuous flow processes, which offer better control over reaction parameters and yield. The use of safer carbonylating agents and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: N-(3-chloro-2-methylphenyl)-N’-(3,4-dimethylphenyl)urea can undergo oxidation reactions, leading to the formation of corresponding urea oxides.
Reduction: Reduction of this compound can yield the corresponding amines.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Urea oxides.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the original compound.
科学研究应用
N-(3-chloro-2-methylphenyl)-N’-(3,4-dimethylphenyl)urea has been explored for various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides.
作用机制
The mechanism of action of N-(3-chloro-2-methylphenyl)-N’-(3,4-dimethylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and biological context.
相似化合物的比较
- N-(3-chloro-2-methylphenyl)-N’-(3,4-dichlorophenyl)urea
- N-(3-chloro-2-methylphenyl)-N’-(3,4-dimethoxyphenyl)urea
- N-(3-chloro-2-methylphenyl)-N’-(3,4-dimethylphenyl)thiourea
Comparison: N-(3-chloro-2-methylphenyl)-N’-(3,4-dimethylphenyl)urea is unique due to the specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction with biological targets, making it a valuable candidate for specific applications.
属性
分子式 |
C16H17ClN2O |
|---|---|
分子量 |
288.77 g/mol |
IUPAC 名称 |
1-(3-chloro-2-methylphenyl)-3-(3,4-dimethylphenyl)urea |
InChI |
InChI=1S/C16H17ClN2O/c1-10-7-8-13(9-11(10)2)18-16(20)19-15-6-4-5-14(17)12(15)3/h4-9H,1-3H3,(H2,18,19,20) |
InChI 键 |
SEOUWHCXSYJFAV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=C(C(=CC=C2)Cl)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


